molecular formula C11H12N2O2 B13699854 3-(3-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol

3-(3-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol

Cat. No.: B13699854
M. Wt: 204.22 g/mol
InChI Key: UOHPPQVBWYFGAE-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol is a pyrazole derivative characterized by a hydroxyl group at position 5, a methyl group at position 1, and a 3-methoxyphenyl substituent at position 3. Pyrazole derivatives are widely studied due to their structural versatility, enabling applications in coordination chemistry, pharmaceuticals, and materials science . The hydroxyl group enhances polarity and hydrogen-bonding capacity, while the methoxy group influences electronic properties and solubility. This compound’s synthesis typically involves condensation reactions of hydrazine derivatives with ketones or aldehydes, as seen in analogous protocols .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

5-(3-methoxyphenyl)-2-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C11H12N2O2/c1-13-11(14)7-10(12-13)8-4-3-5-9(6-8)15-2/h3-7,12H,1-2H3

InChI Key

UOHPPQVBWYFGAE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N1)C2=CC(=CC=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol typically involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of a nitro group results in an amine derivative.

Scientific Research Applications

3-(3-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Pyrazole Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
3-(3-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol 1-Me, 3-(3-MeO-Ph), 5-OH C₁₁H₁₂N₂O₂ 204.23 Ligand potential, high polarity Synthesized via
3-Methyl-1-phenyl-1H-pyrazol-5-ol 1-Ph, 3-Me, 5-OH C₁₀H₁₀N₂O 174.20 Antipyretic, anti-inflammatory
2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol 1-Ph, 3-(4-MeO-Ph), 5-(2-OH-Ph) C₂₂H₁₈N₂O₂ 354.39 Hydrogen-bonded crystal packing
5-Amino-3-methyl-1-phenylpyrazole 1-Ph, 3-Me, 5-NH₂ C₁₀H₁₁N₃ 173.21 Intermediate in drug synthesis

Physical and Chemical Properties

  • Polarity and Solubility: The hydroxyl group in this compound increases polarity compared to methyl- or amino-substituted derivatives (e.g., 5-amino-3-methyl-1-phenylpyrazole), enhancing solubility in polar solvents like ethanol or water .
  • Thermal Stability: Pyrazole derivatives with aromatic substituents (e.g., 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol) exhibit high melting points (~449 K) due to extended conjugation and intermolecular hydrogen bonding .
  • Acidity: The 5-OH group in the target compound is more acidic (pKa ~8–10) than amino groups (pKa ~10–12), enabling deprotonation for coordination chemistry applications .

Reactivity and Functionalization

  • Coordination Chemistry: The hydroxyl group acts as a chelating site for metal ions (e.g., Cu²⁺), similar to (E)-3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol, which serves as a chemosensor for Cu(II) .
  • Electrophilic Substitution : The 3-methoxyphenyl group directs electrophilic attacks to the para position, facilitating functionalization. This contrasts with 3-methyl-1-phenyl-1H-pyrazol-5-ol, where the phenyl group may sterically hinder reactivity .
  • Biological Activity: Amino-substituted derivatives (e.g., 5-amino-3-methyl-1-phenylpyrazole) are intermediates in antimalarial or anticancer agents, whereas hydroxylated variants may exhibit antioxidant properties .

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